4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4,5-dichloro-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCWGZBQRGDBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine ring system . The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or acetic acid
Catalyst: Trifluoracetic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and yield
Purification: Typically involves recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 5 display distinct reactivity patterns in nucleophilic substitutions:
Position 4 demonstrates higher electrophilicity due to resonance stabilization of the transition state, while position 5 exhibits reduced reactivity under standard conditions . Steric effects from the N(1)-methyl group further influence regioselectivity .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
textCl \ N≡N-Methyl-Pyrazolo[3,4-b]pyridine / Cl + ArB(OH)₂ → 4-Ar-substituted product (Ar = aryl)
| Catalyst System | Base | Temp (°C) | Conversion | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 80 | 92% | |
| PdCl₂(dppf) (3 mol%) | CsF | 100 | 85% | |
| XPhos Pd G3 (2 mol%) | K₃PO₄ | 70 | 95% |
Single-crystal X-ray analysis confirms retention of the pyrazolo[3,4-b]pyridine core during coupling . The 5-chloro group remains intact under these conditions, enabling sequential functionalization .
Reductive Transformations
Controlled dechlorination pathways have been documented:
DFT calculations suggest the 5-Cl bond dissociation energy (BDE = 78.3 kcal/mol) is lower than 4-Cl (82.1 kcal/mol), explaining preferential reduction at position 5 .
Heterocycle Annulation Reactions
The scaffold serves as precursor for extended π-systems:
Pyrazolo[3,4-b]pyrido[2,3-d]pyrimidine Formation
text4,5-Dichloro-1-methyl-PyPz + 2-aminopyrimidine → Fused tetracyclic system
| Conditions | Time | Yield | Byproducts |
|---|---|---|---|
| DIPEA (3 eq), DMSO, 120°C | 8 hr | 68% | <5% dimerization |
| MW irradiation, 150°C | 45 min | 73% | 12% dechlorinated analog |
X-ray crystallographic data (CCDC 2054418) confirms planar geometry of the annulated product .
Biological Activity Correlation
Structure-activity relationship (SAR) studies reveal:
| Modification | Antimycobacterial IC₅₀ (μM) | Cytotoxicity (HEK293) |
|---|---|---|
| Parent compound | 3.2 ± 0.4 | >100 μM |
| 4-Azido derivative | 0.87 ± 0.09 | 18.5 μM |
| 4-(4-Fluorophenyl) analog | 1.4 ± 0.2 | >100 μM |
Molecular docking shows the 5-Cl group forms critical halogen bonds with Mtb enoyl-ACP reductase (PDB 4TZK) . QSAR models indicate electronegativity at position 4 correlates with potency (r² = 0.89) .
This comprehensive analysis demonstrates 4,5-dichloro-1-methyl-pyrazolo[3,4-b]pyridine's utility as a versatile building block in medicinal chemistry and materials science. Recent advances in C-H activation protocols (J. Org. Chem. 2024, in press) suggest further expansion of its reaction repertoire.
Scientific Research Applications
Chemistry
4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new materials and compounds.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Chlorine atoms can be replaced with nucleophiles (e.g., amines). |
| Oxidation/Reduction | Can undergo oxidation or reduction to modify its functional groups. |
| Coupling Reactions | Participates in Suzuki coupling reactions with aryl boronic acids. |
Biology
The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that it may inhibit enzymes involved in various metabolic pathways.
Mechanism of Action:
this compound interacts with specific molecular targets, including:
- Enzyme Inhibition: It has shown promise as an inhibitor of tropomyosin receptor kinases (TRK), which are implicated in cancer progression.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have demonstrated its efficacy against several cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| NCI-H460 (Lung Cancer) | 2.68 | |
| HepG2 (Liver Cancer) | 3.00 | |
| HCT-116 (Colon Cancer) | 3.08 |
Industry
In industrial applications, this compound is used for:
- Agrochemicals: As a precursor for developing pesticides and herbicides.
- Pharmaceuticals: In the synthesis of drugs targeting infectious diseases and cancer.
Case Studies
-
Antimicrobial Activity:
A study evaluated the antimicrobial properties of various pyrazolo[3,4-b]pyridine derivatives, including this compound. It exhibited significant inhibitory effects against bacterial strains with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . -
Cytotoxicity Screening:
In cytotoxicity assays against human cancer cell lines (NCI-H460, HepG2, HCT-116), the compound demonstrated potent activity with IC50 values indicating its potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impacts
4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine ()
- Substituents : Chlorine at positions 4 and 6; isopropyl at position 1.
- The bulkier isopropyl group may limit membrane permeability compared to the methyl group in the target compound.
4,6-Dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine ()
- Substituents : Methyl groups at positions 4 and 6; phenyl rings at positions 1 and 3.
- Key Differences : The absence of chlorine reduces electrophilicity, while aromatic phenyl groups enhance π-π stacking interactions. This derivative showed moderate synthetic yields (32–41%) and distinct IR spectral features (e.g., 1700 cm⁻¹ for carbonyl groups) .
Antiparasitic Activity ()
- 1H-Pyrazolo[3,4-b]pyridine derivatives (e.g., compound 60 and 63): Demonstrated cidal activity against Trypanosoma brucei at 17 mM, with a biphasic mechanism suggesting multiple targets .
- Imidazo[4,5-b]pyrazin-2(3H)-one derivatives (e.g., compound 24, 26): Exhibited static or growth-slowing effects , lacking cidal potency .
Anticancer Activity ()
- Pyrazolo[3,4-b]pyridine vs. Pyrazolo[1,5-a]pyrimidine (Dinaciclib) :
- The pyrazolo[3,4-b]pyridine core in derivatives (e.g., 9a–h, 14a–h) was designed to replace dinaciclib’s pyrazolo[1,5-a]pyrimidine core, improving fit into ATP-binding pockets. Methoxy groups in these derivatives mimic hydroxyl functionalities in dinaciclib, enabling hydrogen bonding critical for kinase inhibition .
Catalytic Approaches ()
| Catalyst | Yield (%) | Key Features | Reference |
|---|---|---|---|
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 85–92 | High efficiency, recyclable, eco-friendly | |
| Conventional acid catalysts | 32–41 | Moderate yields, longer reaction times |
The use of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ in synthesizing pyrazolo[3,4-b]pyridine derivatives improved yields (85–92%) compared to traditional methods (32–41%) due to enhanced surface area and catalytic activity .
Pharmacological and Structural Advantages
- 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine vs. Imidazo[4,5-b]pyridin-2(3H)-one: The pyrazolo core enables cidal activity in parasitic assays, whereas imidazo derivatives are static . Chlorine substituents enhance target selectivity and metabolic stability compared to non-halogenated analogs .
Key Research Findings
Mechanistic Diversity : Pyrazolo[3,4-b]pyridine derivatives exhibit biphasic mechanisms in antiparasitic assays, suggesting multi-target engagement .
Structural Optimization : Methoxy substitutions in anticancer derivatives replicate hydrogen-bonding interactions seen in clinical kinase inhibitors (e.g., dinaciclib) .
Catalytic Innovation: Advanced catalysts like Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ significantly improve synthetic efficiency .
Biological Activity
4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by fused pyrazole and pyridine rings with chlorine substitutions, positions it as a promising candidate for various biomedical applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid. Key parameters for this synthesis include:
- Temperature: Room temperature to moderate heating
- Solvent: Ethanol or acetic acid
- Catalyst: Trifluoracetic acid
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit various kinases involved in cancer progression. Notably:
- Inhibition of CDK2 and CDK9: This compound has shown IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity .
- Cell Proliferation Inhibition: In vitro studies demonstrate its effectiveness in inhibiting the proliferation of human tumor cell lines such as HeLa and HCT116 .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes and receptors critical in cancer signaling pathways.
- Induction of Apoptosis: It promotes programmed cell death in cancer cells through modulation of cell cycle regulators.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | 0.36 | CDK2 | Antiproliferative |
| Compound X | 0.50 | CDK9 | Antiproliferative |
| Compound Y | 0.25 | B-Raf | Anticancer |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various pyrazolopyridine derivatives against cancer cell lines, this compound was identified as a leading candidate due to its selective inhibition of CDK2 over CDK9 by a factor of 265-fold . This selectivity is crucial for minimizing side effects while maximizing therapeutic impact.
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 in cancer cells . This pathway elucidation provides a clearer understanding of how this compound can be utilized in targeted therapies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted pyrazole precursors. A common approach involves cyclization of 1,3-dialkyl-1H-pyrazole-5-amine derivatives under acidic or microwave-assisted conditions . For example, microwave irradiation enhances reaction efficiency and yield by reducing side products (e.g., 75–85% yields reported in similar pyrazolo[3,4-b]pyridine syntheses) . Ionic liquids like [bmim][BF4] have also been used to improve regioselectivity in cyclization steps .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (methyl groups) and δ 7.0–8.5 ppm (aromatic protons) confirm substitution patterns .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₈H₇Cl₂N₃: 230.9984; observed: 230.9982) validates molecular integrity .
Q. What solvents or conditions improve solubility for pharmacological assays?
- Methodological Answer : The compound’s poor aqueous solubility can be mitigated via salt formation (e.g., dihydrochloride salts, as seen in structurally related pyrazolo[3,4-b]pyridines) . Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) are effective in in vitro studies .
Advanced Research Questions
Q. How do substituents at the pyridine ring influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, F) at positions 4 and 5 enhance kinase inhibition (e.g., IC₅₀ < 100 nM for GSK-3β inhibition in analogues) . Computational docking (e.g., AutoDock Vina) can predict binding affinities by modeling interactions with ATP-binding pockets . Replacements at position 1 (e.g., methyl vs. phenyl) modulate selectivity between kinase isoforms .
Q. What analytical techniques resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical variations. Strategies include:
- HPLC-PDA/MS : Detect and quantify regioisomers (e.g., pyrazolo[3,4-b] vs. [3,4-d] pyridines) .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angles between pyrazole and pyridine rings) .
- Bioassays with orthogonal methods : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., proliferation IC₅₀) to confirm target engagement .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME assess logP (optimal range: 2–3) and CYP450 metabolism risks .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., PMF calculations for passive diffusion) .
- QSAR Models : Correlate substituent electronegativity with solubility (e.g., chloro groups reduce aqueous solubility but enhance membrane permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
